3-hydroxy-2-oxo(1,2-13C2)propanoic acid

描述

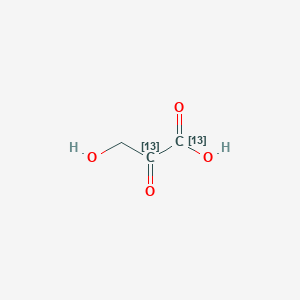

3-Hydroxy-2-oxo(1,2-¹³C₂)propanoic acid is a stable isotopically labeled derivative of propanoic acid, featuring a hydroxyl group at the C3 position and a ketone group at C2. The ¹³C labeling at positions 1 and 2 enhances its utility in metabolic tracer studies, enabling precise tracking of biochemical pathways such as glycolysis or amino acid metabolism . Its structure (HOOC–¹³C(CO)–¹³CH₂–OH) distinguishes it from other propanoic acid derivatives, which often vary in functional group substitutions and isotopic labeling (Figure 1).

属性

分子式 |

C3H4O4 |

|---|---|

分子量 |

106.05 g/mol |

IUPAC 名称 |

3-hydroxy-2-oxo(1,2-13C2)propanoic acid |

InChI |

InChI=1S/C3H4O4/c4-1-2(5)3(6)7/h4H,1H2,(H,6,7)/i2+1,3+1 |

InChI 键 |

HHDDCCUIIUWNGJ-SUEIGJEOSA-N |

手性 SMILES |

C([13C](=O)[13C](=O)O)O |

规范 SMILES |

C(C(=O)C(=O)O)O |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis primarily involves the incorporation of 13C isotopes into the propanoic acid backbone, followed by oxidation and functional group transformations to yield the target compound. The key steps include:

- Starting from 13C-labeled precursors such as 13C-labeled pyruvic acid or 2-hydroxypropanoic acid.

- Selective oxidation or hydroxylation to introduce the hydroxy and oxo groups at the correct positions.

- Purification steps to isolate the labeled compound with high isotopic and chemical purity.

Typical Synthetic Route

A common approach involves:

Isotopically labeled precursor preparation:

- Use of commercially available or custom-synthesized 13C-labeled 2-hydroxypropanoic acid or pyruvic acid with 13C at carbons 1 and 2.

-

- Controlled oxidation of 2-hydroxypropanoic acid to 3-hydroxy-2-oxo-propanoic acid.

- Oxidizing agents such as potassium permanganate or chromium trioxide are employed under carefully controlled temperature and pH to avoid over-oxidation or degradation.

-

- Crystallization or chromatographic techniques (e.g., ion-exchange chromatography) are used to achieve high purity.

- The isotopic enrichment is confirmed by NMR spectroscopy.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Oxidation | Potassium permanganate or chromium trioxide | Temperature: 0–25 °C; pH controlled |

| Hydroxylation | May involve enzymatic or chemical methods | To ensure selective hydroxyl group placement |

| Purification | Crystallization or chromatography | Ensures removal of unlabeled or side products |

| Isotopic incorporation | Use of 13C-labeled starting materials | Critical for labeling at C1 and C2 |

Detailed Research Findings and Analysis

Isotopic Labeling Efficiency

- The use of 13C-labeled precursors ensures high isotopic enrichment (>99%) at the desired carbon positions.

- The labeling allows for precise tracking in metabolic studies, as confirmed by 13C NMR spectroscopy.

Yield and Purity

- Reported yields for the oxidation and purification steps typically range from 70% to 90%, depending on scale and reaction optimization.

- Purity levels exceed 95% after purification, suitable for biochemical applications.

Industrial Scale Considerations

- Larger scale synthesis adapts the oxidation and purification steps to batch or continuous flow reactors.

- Optimization focuses on minimizing side reactions and maximizing isotopic retention.

- Purification may involve preparative HPLC or crystallization under controlled conditions.

Comparative Table of Preparation Methods

| Preparation Aspect | Description | Advantages | Challenges |

|---|---|---|---|

| Starting Materials | 13C-labeled 2-hydroxypropanoic acid or pyruvic acid | High isotopic purity | Cost of labeled precursors |

| Oxidation Method | Chemical oxidation with KMnO4 or CrO3 under controlled pH and temperature | Well-established, scalable | Risk of over-oxidation |

| Hydroxylation | Chemical or enzymatic introduction of hydroxyl group | Selective functionalization | Requires precise control |

| Purification Techniques | Crystallization, chromatography (ion-exchange, preparative HPLC) | High purity and isotopic enrichment | Time-consuming, requires equipment |

| Industrial Scale Adaptation | Batch or continuous flow synthesis with optimized parameters | Increased yield and reproducibility | Scale-up complexity |

Summary of Key Research Insights

- The preparation of this compound relies heavily on the availability of 13C-labeled precursors and controlled oxidation chemistry.

- Reaction conditions must be optimized to maintain isotopic integrity and avoid degradation.

- Purification is critical to achieve the high purity required for metabolic and enzymatic studies.

- The compound’s isotopic labeling enables advanced research applications, including metabolic flux analysis and enzyme mechanism elucidation.

化学反应分析

Types of Reactions

3-Hydroxy-2-oxo(1,2-13C2)propanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce acetic acid and carbon dioxide.

Reduction: Reduction reactions can convert it into lactic acid.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products

Oxidation: Acetic acid and carbon dioxide.

Reduction: Lactic acid.

Substitution: Various substituted pyruvates depending on the reagents used.

科学研究应用

3-Hydroxy-2-oxo(1,2-13C2)propanoic acid is widely used in scientific research, including:

Chemistry: Studying reaction mechanisms and metabolic pathways.

Biology: Investigating cellular respiration and metabolic flux analysis.

Medicine: Researching metabolic disorders and developing diagnostic tools.

Industry: Used in the production of labeled compounds for various applications, including pharmaceuticals and agrochemicals.

作用机制

The compound exerts its effects primarily through its role in metabolic pathways. It is a key intermediate in glycolysis and the citric acid cycle. The isotopic labeling allows researchers to trace the metabolic fate of the compound and study the molecular targets and pathways involved in its metabolism.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

3-(Methylthio)Propanoic Acid Esters

Structure: Methyl or ethyl esters of 3-(methylthio)propanoic acid (e.g., 3-(methylthio)propanoic acid methyl ester). Occurrence: Key aroma compounds in pineapples, contributing to fruity/sulfurous notes. Data:

- Concentrations :

| Compound | Tainong No. 4 (µg/kg) | Tainong No. 6 (µg/kg) | French Polynesia (µg/kg) |

|---|---|---|---|

| 3-(Methylthio)propanoic acid methyl ester | 622.49 | 67.75 | 1140 |

| 3-(Methylthio)propanoic acid ethyl ester | 78.06 | 380.66 | 150 |

Source: Pineapple volatile analysis

Functional Differences : Unlike the hydroxyl/ketone groups in the target compound, these esters feature a sulfur-containing methylthio group, enhancing volatility and aroma contributions.

Chlorinated 3-Phenylpropanoic Acid Derivatives

Structure: Chlorinated derivatives of 3-phenylpropanoic acid (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid). Biological Activity: Antimicrobial against E. coli and S. aureus (MIC: 8–32 µg/mL) . Key Differences: The phenyl and chlorine substituents confer hydrophobicity and antimicrobial selectivity, contrasting with the isotopic labeling and hydrophilic nature of 3-hydroxy-2-oxo(1,2-¹³C₂)propanoic acid.

β-Hydroxy-β-Aryl Propanoic Acids

Structure: β-hydroxy groups with aryl substitutions (e.g., 3-hydroxy-3,3-diphenylpropanoic acid). Applications: Anti-inflammatory agents with COX-2 selectivity (e.g., 50% edema inhibition at 10 mg/kg in rat models) . Comparison: These compounds prioritize aryl groups for COX-2 binding, whereas the target compound’s isotopic labeling is tailored for metabolic studies rather than therapeutic use.

Other ¹³C-Labeled Propanoic Acid Derivatives

Example: 2,3,3,3-Tetrafluoro-2-(heptafluoroproxy)(¹³C)propanoic acid (M3HFPO-DA), an analytical standard for PFAS detection . Role: Both compounds use ¹³C labeling for traceability, but M3HFPO-DA’s fluorinated structure suits environmental monitoring, contrasting with the target compound’s metabolic focus.

Research Implications

- Isotopic Labeling: The ¹³C in 3-hydroxy-2-oxo(1,2-¹³C₂)propanoic acid provides non-radioactive tracking advantages over sulfur-containing or halogenated analogs .

- Structural Flexibility : Substitutions at C2/C3 (e.g., ketone vs. ester groups) dictate applications, from metabolic studies (target compound) to flavor chemistry (methylthio esters) .

- Biological Selectivity : Chlorinated phenyl derivatives demonstrate how hydrophobic groups enhance antimicrobial activity, a contrast to the hydrophilic, tracer-oriented target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。